CAY 10462 dihydrochloride

Description

Propriétés

IUPAC Name |

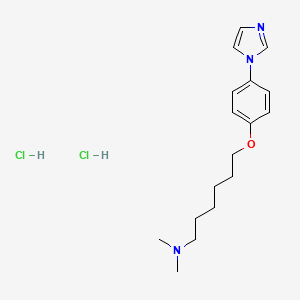

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCWAJONAASSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849543 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502656-68-0 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10462 Dihydrochloride: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, CAY10462 dihydrochloride (B599025) presents as a potent and selective tool for investigating the physiological and pathological roles of 20-hydroxyeicosatetraenoic acid (20-HETE). This document provides a comprehensive guide to its core attributes, mechanism of action, and experimental considerations.

CAY10462 dihydrochloride is the dihydrochloride salt of CAY10434, a small molecule inhibitor of the 20-HETE synthase, cytochrome P450 4A11 (CYP4A11).[1] Its high selectivity and potency make it a valuable chemical probe for elucidating the downstream effects of 20-HETE in various biological systems.

Core Properties and Data

CAY10462 dihydrochloride is formally known as 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride.[1] Its primary utility lies in its ability to specifically inhibit the enzymatic activity of CYP4A11, thereby reducing the production of 20-HETE.

| Property | Value | Reference |

| Target | 20-HETE synthase (CYP4A11) | [1] |

| IC₅₀ | 8.8 nM (in human renal microsomes) | [1] |

| Chemical Formula | C₁₇H₂₅N₃O · 2HCl | [1] |

| Molecular Weight | 360.3 g/mol | [1] |

Mechanism of Action: Selective Inhibition of 20-HETE Synthase

CAY10462 dihydrochloride exerts its effects by directly inhibiting the catalytic activity of CYP4A11, an enzyme primarily responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE. 20-HETE is a lipid signaling molecule implicated in the regulation of vascular tone, renal function, and angiogenesis. By blocking 20-HETE production, CAY10462 allows for the investigation of its role in various physiological and pathophysiological processes. The compound exhibits significantly lower potency against other cytochrome P450 enzymes, highlighting its selectivity.[1]

Figure 1: Mechanism of action of CAY10462 dihydrochloride.

Experimental Protocols

Detailed experimental protocols for utilizing CAY10462 dihydrochloride will largely depend on the specific research question and model system. However, a general workflow for an in vitro enzyme inhibition assay is outlined below.

In Vitro CYP4A11 Inhibition Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Obtain a source of CYP4A11 enzyme (e.g., human renal microsomes or recombinant enzyme).

-

Prepare a solution of the substrate, arachidonic acid.

-

Prepare a solution of the cofactor, NADPH.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of CAY10462 dihydrochloride in the reaction buffer for a specified time.

-

Initiate the enzymatic reaction by adding arachidonic acid and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction (e.g., by adding a quenching solvent).

-

-

Detection and Analysis:

-

Extract the metabolites.

-

Quantify the production of 20-HETE using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percent inhibition for each concentration of CAY10462 dihydrochloride.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

-

Figure 2: Experimental workflow for an in vitro inhibition assay.

Potential Research Applications

Given the role of 20-HETE in various physiological processes, CAY10462 dihydrochloride can be a valuable tool in several research areas:

-

Cardiovascular Research: Investigating the role of 20-HETE in hypertension, stroke, and myocardial infarction.

-

Renal Physiology: Studying the involvement of 20-HETE in the regulation of renal blood flow and tubular transport.

-

Oncology: Exploring the contribution of 20-HETE to tumor angiogenesis and cancer progression.

-

Inflammation and Immunology: Elucidating the role of 20-HETE in inflammatory signaling pathways.

References

CAY10462 Dihydrochloride: A Technical Guide to a Potent and Selective CYP4A11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP4A11. This enzyme is a key catalyst in the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a biologically active lipid metabolite implicated in a variety of physiological and pathophysiological processes, particularly in the regulation of vascular tone and renal function. Dysregulation of the CYP4A11/20-HETE pathway has been linked to conditions such as hypertension and stroke.[2] This technical guide provides an in-depth overview of CAY10462, including its inhibitory properties, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Core Properties of CAY10462 Dihydrochloride

CAY10462 is the dihydrochloride salt of CAY10434 and is recognized for its high selectivity for CYP4A11.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride |

| CAS Number | 502656-68-0 |

| Molecular Formula | C₁₇H₂₅N₃O · 2HCl |

| Formula Weight | 360.3 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMSO: 15 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL |

Quantitative Inhibitory Data

CAY10462 demonstrates potent inhibition of CYP4A11 with high selectivity over other CYP450 isoforms. The following table summarizes its inhibitory concentration (IC₅₀) value.

| Enzyme Target | IC₅₀ Value | Experimental System |

| CYP4A11 | 8.8 nM | Human renal microsomes |

CAY10434, the free base of CAY10462, is reported to be nearly 200 times less potent as an inhibitor of CYP1A, CYP1C, and CYP3A enzymes.[3]

Signaling Pathways Modulated by CAY10462

The primary mechanism of action of CAY10462 is the inhibition of CYP4A11, leading to a reduction in the production of 20-HETE. 20-HETE is a signaling molecule that exerts its effects through various downstream pathways, primarily by acting on the G-protein coupled receptor GPR75.[1] Inhibition of CYP4A11 by CAY10462 is therefore expected to attenuate these downstream signaling events.

The downstream effects of 20-HETE are complex and tissue-specific. In vascular smooth muscle cells, 20-HETE leads to vasoconstriction, while in the kidney, it can have both natriuretic and anti-natriuretic effects. The diagram below illustrates a simplified overview of the signaling cascade initiated by 20-HETE.

References

- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of 20-HETE analogues in experimental renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of 20-HETE Synthase Inhibition by CAY10462: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent bioactive lipid mediator implicated in a range of physiological and pathophysiological processes. It is a key regulator of vascular tone, inflammation, and angiogenesis.[1][2][3][4] Elevated levels of 20-HETE are associated with hypertension, endothelial dysfunction, and tumor progression.[1][3][5][6][7] Consequently, the inhibition of 20-HETE synthase represents a promising therapeutic strategy for various cardiovascular diseases and cancers. CAY10462 is a compound identified as an inhibitor of 20-HETE synthase. While specific quantitative data and detailed experimental protocols for CAY10462 are not extensively available in the public domain, this guide provides an in-depth overview of the known biological effects of 20-HETE synthase inhibition, drawing upon data from other well-characterized inhibitors such as HET0016 and dibromo-dodecenyl-methylsulfimide (DDMS). This document outlines the core mechanisms of action, summarizes key quantitative findings in tabular format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways.

Introduction to 20-HETE and its Synthases

20-HETE is produced from arachidonic acid primarily by the action of CYP4A and CYP4F enzyme families.[3] It exerts its biological effects through various mechanisms, including binding to the G-protein coupled receptor GPR75.[1][6][8][9] The physiological and pathological actions of 20-HETE are multifaceted and include:

-

Vasoconstriction: 20-HETE is a potent constrictor of microvasculature, contributing to the regulation of blood pressure.[1][2][10][11]

-

Inflammation: It promotes inflammatory responses by stimulating cytokine production and the expression of adhesion molecules.[1][2][6][12]

-

Angiogenesis: 20-HETE has been shown to stimulate the proliferation, migration, and tube formation of endothelial cells, key processes in the formation of new blood vessels.[1][2][12][13][14]

-

Endothelial Dysfunction: It can lead to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), which reduces the bioavailability of vasodilatory nitric oxide (NO) and increases the production of superoxide (B77818).[2][9][12][15][16][17]

-

Tumor Growth: By promoting angiogenesis and cell proliferation, 20-HETE can contribute to tumor growth and metastasis.[5][6][18][19]

Inhibition of 20-HETE synthases, therefore, offers a therapeutic avenue to counteract these effects.

Mechanism of Action of 20-HETE Synthase Inhibitors

CAY10462 and other 20-HETE synthase inhibitors act by blocking the enzymatic activity of CYP4A and CYP4F isoforms, thereby reducing the production of 20-HETE from arachidonic acid. This reduction in 20-HETE levels leads to the attenuation of its downstream biological effects.

Key Signaling Pathways Modulated by 20-HETE Synthase Inhibition

The inhibition of 20-HETE production impacts several critical intracellular signaling pathways:

-

GPR75 Signaling: By reducing the available 20-HETE ligand, inhibitors prevent the activation of its receptor, GPR75, and the subsequent downstream signaling cascade.[1][6][8][9]

-

EGFR Transactivation: 20-HETE-mediated transactivation of the epidermal growth factor receptor (EGFR) is a key step in its signaling. Inhibition of 20-HETE synthesis blocks this process.[1]

-

MAPK/ERK and PI3K/Akt Pathways: These pro-proliferative and pro-survival pathways are activated by 20-HETE. Their inhibition is a downstream consequence of reducing 20-HETE levels.[1][2][12]

-

NF-κB Pathway: 20-HETE is a known activator of the NF-κB pathway, which is central to inflammation. Inhibitors of 20-HETE synthase can suppress this pro-inflammatory signaling.[1][6]

-

eNOS/NO Pathway: By preventing eNOS uncoupling, 20-HETE synthase inhibitors can restore NO bioavailability and improve endothelial function.[2][9][12][15][16][17]

Quantitative Data on the Effects of 20-HETE Synthase Inhibition

The following tables summarize quantitative data from studies using well-characterized 20-HETE synthase inhibitors. It is important to note that these data are not specific to CAY10462 but are representative of the effects of inhibiting this enzyme class.

Table 1: In Vitro Inhibitory Activity of 20-HETE Synthase Inhibitors

| Inhibitor | Target | Assay System | IC50 Value | Reference |

| HET0016 | 20-HETE formation | Human renal microsomes | 8.9 nM | [10] |

| HET0016 | 20-HETE formation | Rat renal microsomes | 35.2 nM | [10] |

| TROA | 20-HETE formation | Human renal microsomes | 2.2 nM | [13] |

Table 2: Effects of 20-HETE Synthase Inhibition on Vascular Function

| Inhibitor | Experimental Model | Measured Effect | Quantitative Change | Reference |

| DDMS | Rat renal arterioles | Attenuation of phenylephrine-induced vasoconstriction | - | [20] |

| HET0016 | Spontaneously Hypertensive Rats | Reduction in Mean Arterial Pressure | - | [7] |

| 20-HETE antagonists | Animal models of hypertension | Lowered blood pressure | - | [7] |

Table 3: Anti-Angiogenic Effects of 20-HETE Synthase Inhibition

| Inhibitor | Experimental Model | Measured Effect | Quantitative Change | Reference |

| DDMS | Mouse hindlimb ischemia model | Reduced blood flow recovery and microvessel formation | - | [5] |

| 6,15-20-HEDGE (antagonist) | Mouse hindlimb ischemia model | Reduced blood flow recovery and microvessel formation | - | [5] |

| Thymoquinone | Human umbilical vein endothelial cells | Inhibition of migration, invasion, and tube formation | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of 20-HETE synthase inhibitors.

Measurement of 20-HETE Levels

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Biological samples (urine, plasma, tissue homogenates) are spiked with an internal standard (e.g., 20-hydroxy-eicosa-6(Z),15(Z)-dienoic acid).

-

Lipid Extraction: Lipids are extracted using an organic solvent such as ethyl acetate.

-

Derivatization: The extracted lipids are labeled with a fluorescent tag (e.g., 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate) to enable fluorescent detection.

-

HPLC Separation: The derivatized metabolites are separated on a C18 reverse-phase HPLC column.

-

Detection and Quantification: The fluorescently labeled 20-HETE is detected using a fluorescence detector. A standard curve is generated using known amounts of 20-HETE to quantify the levels in the samples.[1]

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of CAY10462 on the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, eNOS).

-

Cell Lysis: Cells treated with or without CAY10462 are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.[5][14][16][18][19]

Assessment of eNOS Uncoupling and Superoxide Production

Method: Dihydroethidium (DHE) Staining

-

Cell/Tissue Preparation: Endothelial cells or isolated blood vessels are treated with CAY10462.

-

DHE Incubation: Samples are incubated with DHE, a fluorescent probe that specifically detects superoxide.

-

Fluorescence Microscopy: The fluorescence intensity is visualized and quantified using a fluorescence microscope. An increase in red fluorescence indicates an increase in superoxide production.

-

Specificity Control: To confirm the source of superoxide, parallel experiments can be conducted in the presence of an eNOS inhibitor (e.g., L-NAME). A reduction in DHE fluorescence in the presence of L-NAME would suggest that eNOS is a significant source of the superoxide.[8][15][21]

In Vitro Angiogenesis Assays

a) Endothelial Cell Proliferation Assay:

-

Endothelial cells are seeded in 96-well plates and treated with various concentrations of CAY10462.

-

Cell proliferation is assessed at different time points using assays such as the MTT assay or by direct cell counting.[3][4][22][23][24]

b) Endothelial Cell Migration Assay (Wound Healing Assay):

-

A confluent monolayer of endothelial cells is "wounded" by scratching with a pipette tip.

-

The cells are then treated with CAY10462.

-

The rate of wound closure is monitored and quantified over time using microscopy.[3][4][22][23][24]

c) Tube Formation Assay:

-

Endothelial cells are seeded on a layer of Matrigel, a basement membrane extract.

-

The cells are treated with CAY10462.

-

The formation of capillary-like structures (tubes) is observed and quantified using microscopy. The number of junctions and total tube length are common metrics.[6][25]

In Vivo Animal Models

a) Hypertension Models:

-

Animal models of hypertension, such as spontaneously hypertensive rats (SHR) or angiotensin II-infused mice, can be used.[26][27]

-

Animals are treated with CAY10462 or a vehicle control.

-

Blood pressure is monitored over the course of the treatment using methods like tail-cuff plethysmography or radiotelemetry.

b) Angiogenesis Models (Matrigel Plug Assay):

-

Mice are injected subcutaneously with Matrigel mixed with pro-angiogenic factors (e.g., VEGF, FGF) and either CAY10462 or vehicle.

-

After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

-

The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[5][6][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling cascade initiated by 20-HETE and the point of intervention for CAY10462.

Caption: Standard experimental workflow for Western blot analysis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 20-HETE in the regulation of vascular and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of metastasis, angiogenesis, and tumor growth by Chinese herbal cocktail Tien-Hsien Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products [frontiersin.org]

- 10. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. The reversal of chemotherapy-induced multidrug resistance by nanomedicine for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Downregulated calmodulin expression contributes to endothelial cell impairment in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cigarette smoke extract counteracts atheroprotective effects of high laminar flow on endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cimetidine inhibits angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. Impaired endothelial function contributes to cardiac dysfunction – role of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vascular Protective Effect and Its Possible Mechanism of Action on Selected Active Phytocompounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Discovery and Synthesis of CAY10462 Dihydrochloride: A Potent and Selective 20-HETE Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CAY10462. It includes detailed experimental protocols, quantitative data on its inhibitory potency and selectivity, and a visualization of the 20-HETE signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of 20-HETE synthase inhibition.

Introduction: The Discovery of CAY10462

CAY10462, chemically known as 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride, emerged from a focused research effort to develop potent and selective inhibitors of 20-HETE synthase. The discovery was first reported by Nakamura et al. in a 2004 publication in Bioorganic & Medicinal Chemistry Letters. The research team identified imidazole (B134444) derivatives as a promising class of compounds for inhibiting this enzyme.

The initial lead compound, an imidazole derivative, showed high potency with an IC50 value of 5.7 nM but lacked selectivity against other cytochrome P450 (CYP) enzymes. This prompted the synthesis of a series of derivatives with an amino group on the side chain to improve selectivity. This strategic modification led to the discovery of CAY10462 (referred to as compound 3g in the publication), which demonstrated both high potency and significantly improved selectivity.[1]

Mechanism of Action and Signaling Pathway

CAY10462 exerts its pharmacological effects by selectively inhibiting the activity of 20-HETE synthase, specifically the CYP4A11 isoform in humans. This enzyme is responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE. 20-HETE is a biologically active eicosanoid involved in the regulation of vascular tone, renal function, and inflammation. By blocking the production of 20-HETE, CAY10462 can modulate these physiological processes, suggesting its therapeutic potential in conditions such as hypertension and certain cancers.

The 20-HETE Signaling Pathway

The following diagram illustrates the central role of CYP4A11 in the production of 20-HETE from arachidonic acid and the downstream signaling events that are inhibited by CAY10462.

Quantitative Data

The inhibitory activity of CAY10462 against 20-HETE synthase and its selectivity over other CYP450 isoforms are summarized in the table below.

| Enzyme Target | IC50 (nM) | Reference |

| 20-HETE Synthase (Human Renal Microsomes) | 8.8 | [Nakamura et al., 2004][1] |

| CYP1A (Human) | >1000 | [Nakamura et al., 2004] |

| CYP2C9 (Human) | >1000 | [Nakamura et al., 2004] |

| CYP2C19 (Human) | >1000 | [Nakamura et al., 2004] |

| CYP2D6 (Human) | >1000 | [Nakamura et al., 2004] |

| CYP3A4 (Human) | >1000 | [Nakamura et al., 2004] |

Experimental Protocols

The synthesis of CAY10462 dihydrochloride can be achieved through a multi-step process. The following protocols are based on the general methodologies for the synthesis of similar imidazole derivatives and the specific intermediates of CAY10462.

Synthesis of 4-(1H-imidazol-1-yl)phenol

This intermediate is a key building block for the synthesis of CAY10462.

Protocol:

-

In a round-bottom flask, dissolve p-aminophenol in a suitable solvent such as aqueous ethanol.

-

To this solution, add an aqueous solution of glyoxal and formaldehyde.

-

Introduce ammonia to the reaction mixture, typically as an aqueous solution.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.

-

The product, 4-(1H-imidazol-1-yl)phenol, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of 6-bromo-N,N-dimethylhexan-1-amine

This alkylating agent is required for the subsequent etherification step.

Protocol:

-

To a solution of 6-bromo-1-hexene (B1265582) in a suitable solvent (e.g., THF), add a solution of dimethylamine.

-

The reaction is typically carried out at room temperature and stirred for several hours to overnight.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Synthesis of 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine (CAY10462 free base)

This step involves the etherification of 4-(1H-imidazol-1-yl)phenol with the previously synthesized bromo-amine derivative.

Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(1H-imidazol-1-yl)phenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

-

Stir the mixture at room temperature for a short period to allow for salt formation.

-

Add 6-bromo-N,N-dimethylhexan-1-amine to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure free base of CAY10462.

Formation of CAY10462 Dihydrochloride

The final step is the conversion of the free base to its more stable and water-soluble dihydrochloride salt.

Protocol:

-

Dissolve the purified 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl in methanol) to the cooled solution of the free base.

-

A precipitate of CAY10462 dihydrochloride will form.

-

Stir the mixture for a short period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold anhydrous solvent to remove any excess acid.

-

Dry the final product under vacuum to yield CAY10462 dihydrochloride as a stable solid.

Conclusion

CAY10462 dihydrochloride is a significant pharmacological tool for studying the physiological and pathological roles of 20-HETE. Its high potency and selectivity for 20-HETE synthase make it a valuable lead compound for the development of novel therapeutics targeting conditions associated with dysregulated 20-HETE production. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further research into the in vivo efficacy and safety of CAY10462 is warranted to fully elucidate its therapeutic potential.

References

The Role of CAY10462 in Elucidating Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor for a diverse array of potent lipid mediators, collectively known as eicosanoids. The metabolism of arachidonic acid is a complex network of enzymatic pathways, primarily governed by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[1][2] These pathways produce prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) respectively, which are critical regulators of numerous physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][3][4] Understanding the contribution of each specific enzyme and its metabolites is crucial for the development of targeted therapeutics. CAY10462 has emerged as a valuable pharmacological tool for dissecting the role of a key enzyme in the CYP450 pathway, 20-HETE synthase.

CAY10462: A Potent and Selective Inhibitor of 20-HETE Synthase (CYP4A11)

CAY10462 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the CYP4A11 isoform.[5] 20-HETE is a significant metabolite of arachidonic acid produced by the ω-hydroxylation activity of CYP4A enzymes.[6][7] It plays a crucial role in the regulation of vascular tone, blood pressure, and has been implicated in the pathophysiology of hypertension and various cancers.[4][8]

Mechanism of Action

CAY10462 acts as a competitive inhibitor of CYP4A11, binding to the enzyme and preventing the metabolism of arachidonic acid to 20-HETE. Its high potency and selectivity make it an invaluable tool for studying the specific biological functions of 20-HETE in various in vitro and in vivo models.

Quantitative Data for CAY10462

The efficacy and selectivity of CAY10462 have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 8.8 nM | Human Renal Microsomes | [5] |

| Caption: In vitro inhibitory potency of CAY10462 against 20-HETE synthase. |

| CYP Isoform | IC₅₀ (nM) | Selectivity (fold vs. 20-HETE synthase) | Reference |

| CYP1A2 | >10,000 | >1136 | [5] |

| CYP2C9 | >10,000 | >1136 | [5] |

| CYP2C19 | >10,000 | >1136 | [5] |

| CYP2D6 | >10,000 | >1136 | [5] |

| CYP3A4 | >10,000 | >1136 | [5] |

| Caption: Selectivity profile of CAY10462 against major human cytochrome P450 isoforms. |

Experimental Protocols

The following is a detailed protocol for an in vitro 20-HETE synthase inhibition assay using CAY10462, based on methodologies described in the literature.[5][9]

Objective: To determine the inhibitory effect of CAY10462 on the formation of 20-HETE from arachidonic acid in human liver or renal microsomes.

Materials:

-

Human liver or renal microsomes

-

Arachidonic acid

-

CAY10462

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Internal standard (e.g., 20-HETE-d6)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Thaw human liver or renal microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.1-0.5 mg/mL) in ice-cold potassium phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of CAY10462 in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents on ice:

-

Potassium phosphate buffer

-

Microsomes

-

CAY10462 or vehicle control (at various concentrations)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Add arachidonic acid to the reaction mixture to a final concentration of approximately 10-50 µM.

-

Start of Enzymatic Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.

-

Use the internal standard to correct for variations in sample processing and instrument response.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of CAY10462 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the arachidonic acid metabolism pathway and a typical experimental workflow for studying the effect of CAY10462.

Caption: Arachidonic Acid Metabolism Pathways.

Caption: Experimental Workflow for CAY10462 Inhibition Assay.

Conclusion

CAY10462 is a powerful and specific pharmacological tool for investigating the role of the CYP4A11/20-HETE pathway in arachidonic acid metabolism. Its high potency and selectivity allow for the precise dissection of 20-HETE-mediated signaling in a wide range of biological systems. The provided data and protocols serve as a comprehensive resource for researchers aiming to utilize CAY10462 in their studies, ultimately contributing to a deeper understanding of the complex roles of eicosanoids in health and disease and facilitating the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization of 10 CYP4A11 allelic variants to evaluate the effect of genotype on arachidonic acid ω-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP4A11 - Wikipedia [en.wikipedia.org]

- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CAY10462 Dihydrochloride for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the cytochrome P40 enzyme CYP4A11.[1] Its high selectivity makes it a valuable research tool for investigating the roles of CYP4A11 and its metabolic product, 20-HETE, in various cellular processes. This guide provides a comprehensive overview of the technical details required for the effective use of CAY10462 dihydrochloride in in vitro cell culture studies, with a particular focus on cancer research, where the CYP4A11/20-HETE pathway has been implicated in tumor progression, angiogenesis, and metastasis.[1][2][3]

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of CAY10462 dihydrochloride is presented in the table below.

| Property | Value | Reference |

| Formal Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride | [1] |

| CAS Number | 502656-68-0 | [1] |

| Molecular Formula | C₁₇H₂₅N₃O • 2HCl | [1] |

| Molecular Weight | 360.3 g/mol | [1] |

| Solubility | DMSO: 15 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. Subsequent dilutions to the desired final concentration should be made in the cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture medium is minimal and does not affect cell viability. A solvent control should always be included in the experimental design.

Mechanism of Action and Signaling Pathway

CAY10462 dihydrochloride selectively inhibits the enzymatic activity of CYP4A11, a key enzyme in the metabolism of arachidonic acid to 20-HETE.[1] The product, 20-HETE, is a lipid signaling molecule that has been shown to play a significant role in various pathophysiological processes, including cancer.[1][2]

The signaling pathway initiated by arachidonic acid metabolism via CYP4A11 and leading to downstream cellular effects is depicted below.

Quantitative Data

While direct in vitro studies using CAY10462 on cancer cell lines are not extensively published, its inhibitory activity has been quantified. Furthermore, studies on similar CYP4A11 inhibitors, such as HET0016, provide valuable insights into the expected effective concentrations and cellular effects.

| Compound | Parameter | Value | System | Reference |

| CAY10462 | IC₅₀ | 8.8 nM | Human Renal Microsomes | [1] |

| HET0016 | IC₅₀ | 35.2 nM | Rat Renal Microsomes | [4] |

| HET0016 | IC₅₀ | 8.9 nM | Human Renal Microsomes | [4] |

Based on these data, it is recommended to perform dose-response studies with CAY10462 dihydrochloride in the nanomolar to low micromolar range to determine the optimal concentration for specific cell lines and experimental endpoints.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the effects of CAY10462 dihydrochloride on cancer cells. These should be optimized for the specific cell lines and research questions.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of CAY10462 on cell proliferation and survival.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of CAY10462 dihydrochloride in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest CAY10462 concentration).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT, MTS, or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration/Invasion Assay

This assay assesses the effect of CAY10462 on the migratory and invasive potential of cancer cells.

Methodology:

-

Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

-

Transwell Setup: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of CAY10462 dihydrochloride and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 12-48 hours).

-

Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope and compare the different treatment groups.

Western Blot Analysis

This technique is used to investigate the effect of CAY10462 on the expression and phosphorylation of proteins in the CYP4A11/20-HETE signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with CAY10462 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-MAPK, MAPK, NF-κB). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

CAY10462 dihydrochloride is a powerful and specific tool for studying the in vitro functions of CYP4A11 and its product, 20-HETE. Based on its mechanism of action and data from analogous inhibitors, CAY10462 is expected to inhibit the proliferation, migration, and angiogenesis of cancer cells that are dependent on the CYP4A11/20-HETE pathway. The provided protocols and data serve as a starting point for researchers to design and execute robust in vitro cell culture studies to further elucidate the therapeutic potential of targeting this pathway. As with any experimental work, careful optimization of protocols for specific cell lines and endpoints is essential for obtaining reliable and reproducible results.

References

An In-Depth Technical Guide to the Pharmacology of CAY10462 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This guide provides a comprehensive overview of the pharmacology of CAY10462, including its mechanism of action, chemical properties, and the experimental data supporting its activity. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Introduction

CAY10462 is the dihydrochloride salt of CAY10434, an imidazole (B134444) derivative that has demonstrated significant inhibitory activity against the cytochrome P450 (CYP) enzyme CYP4A11, the primary human 20-HETE synthase.[1][2] 20-HETE is a vasoactive eicosanoid involved in the regulation of vascular tone, blood pressure, and endothelial function.[3][4] Dysregulation of the 20-HETE pathway has been implicated in a variety of cardiovascular and renal diseases, making its inhibition a promising therapeutic strategy.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of CAY10462 dihydrochloride is presented in the table below.

| Property | Value | Reference |

| Formal Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride | [1] |

| CAS Number | 502656-68-0 | [1] |

| Molecular Formula | C₁₇H₂₅N₃O · 2HCl | [1] |

| Formula Weight | 360.3 | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| SMILES | CN(C)CCCCCCOC1=CC=C(N2C=CN=C2)C=C1.Cl.Cl | [1] |

Pharmacology

Mechanism of Action

CAY10462 acts as a selective inhibitor of 20-HETE synthase.[1][2] The primary target of this inhibition is CYP4A11, a member of the cytochrome P450 superfamily responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1][6] By blocking the production of 20-HETE, CAY10462 can modulate the downstream physiological effects of this potent vasoconstrictor.[3][4]

Potency and Selectivity

Table of Inhibitory Activity:

| Enzyme | IC₅₀ (nM) | Notes |

| Human 20-HETE Synthase (CYP4A11) | 8.8 | Tested in human renal microsomes.[2] |

| CYP1A Family | >1760 (estimated) | CAY10434 is ~200x less potent.[1] |

| CYP1C Family | >1760 (estimated) | CAY10434 is ~200x less potent.[1] |

| CYP3A Family | >1760 (estimated) | CAY10434 is ~200x less potent.[1] |

Note: The IC₅₀ values for CYP1A, 1C, and 3A are estimated based on the reported relative potency.

Signaling Pathways

The synthesis of 20-HETE by CYP4A11 is a critical step in a complex signaling cascade that influences vascular function. The following diagram illustrates the central role of CYP4A11 in this pathway and the point of intervention for CAY10462.

Experimental Protocols

20-HETE Synthase Inhibition Assay (Human Renal Microsomes)

The following is a generalized protocol for determining the inhibitory activity of compounds against 20-HETE synthase, based on common methodologies. The specific conditions for CAY10462 as reported by Nakamura et al. (2004) involved the use of human renal microsomes.[2]

Materials:

-

Human renal microsomes

-

CAY10462 dihydrochloride

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Formic acid

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human renal microsomes, potassium phosphate buffer, and varying concentrations of CAY10462.

-

Pre-incubate the mixture at 37°C for a designated time.

-

Initiate the enzymatic reaction by adding arachidonic acid and NADPH.

-

Incubate the reaction mixture at 37°C with shaking for a specified duration.

-

Terminate the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and formic acid).

-

Extract the metabolites by vortexing and centrifugation.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in methanol for analysis.

-

Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of CAY10462 and determine the IC₅₀ value by non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a novel 20-HETE synthase inhibitor like CAY10462 typically follows a structured workflow, from initial screening to more detailed characterization.

Conclusion

CAY10462 dihydrochloride is a valuable pharmacological tool for the investigation of the 20-HETE signaling pathway. Its high potency and selectivity for CYP4A11 make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the role of 20-HETE in health and disease. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Unraveling the Experimental Profile of CAY 10462 Dihydrochloride: A Guide for Cellular Research

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on the experimental application of CAY 10462 dihydrochloride (B599025), a compound of interest in cellular research. This document outlines detailed protocols for utilizing CAY 10462 dihydrochloride in cell line studies, providing a foundational framework for investigating its biological effects.

Initial investigations suggest that this compound is an isoquinolineamine derivative with potential anticancer properties. While specific data for this compound is not extensively published, the broader class of isoquinolineamine analogues has been shown to modulate key cellular signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Insights from Related Compounds

Though direct studies on this compound are limited, research on analogous isoquinolineamine compounds indicates a mechanism of action that involves the induction of apoptosis through the intrinsic pathway. This is often characterized by the modulation of B-cell lymphoma 2 (Bcl-2) family proteins, leading to the activation of caspases. Key signaling pathways potentially affected by this class of compounds include:

-

PI3K/Akt Pathway: Often dysregulated in cancer, this pathway is a critical regulator of cell survival and proliferation.

-

MAPK/Erk Pathway: This pathway plays a central role in transmitting extracellular signals to intracellular targets that govern cell growth, differentiation, and apoptosis.

-

Wnt/β-catenin Pathway: Crucial for both embryonic development and adult tissue homeostasis, its aberrant activation is a hallmark of many cancers.

Further investigation is required to delineate the precise molecular targets of this compound.

Experimental Protocols

The following protocols provide a standardized approach for assessing the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Table 1: Recommended Reagent Concentrations

| Reagent | Concentration |

| This compound | 0.01 µM - 100 µM |

| MTT Solution | 5 mg/mL in PBS |

| DMSO | 100% |

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in relevant signaling pathways.

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-9, p-Akt, p-Erk, β-catenin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Pathways

To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.

Caption: A streamlined workflow for assessing the cellular effects of CAY 10462.

Caption: Hypothesized signaling pathways modulated by CAY 10462.

Disclaimer: The information provided in this document is based on the analysis of structurally related compounds and established methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols: CAY 10462 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY 10462 dihydrochloride (B599025) is a chemical compound used in scientific research. Proper dissolution is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of CAY 10462 dihydrochloride for both in vitro and in vivo studies.

Physicochemical Properties

-

Chemical Name: 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]

-

Molecular Formula: C₁₇H₂₅N₃O · 2HCl[1]

-

Formula Weight: 360.3 g/mol [1]

-

Appearance: A crystalline solid[1]

-

Purity: ≥98%[1]

Solubility Data

For accurate preparation of solutions, it is essential to understand the solubility of this compound in various solvents. The following table summarizes the solubility data.

| Solvent | Solubility |

| DMSO | 15 mg/mL |

| Ethanol (B145695) | 10 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Data sourced from the Cayman Chemical product information sheet.[1]

Experimental Protocols

Equipment and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol, 200 proof

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile polypropylene (B1209903) centrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Optional: Water bath or sonicator

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final experimental concentration.

4.2.1. Using DMSO

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 15 mg/mL.

-

To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming in a water bath (37°C) or brief sonication can also be used.

-

Ensure the solid is completely dissolved before use.

-

Store the DMSO stock solution at -20°C.

4.2.2. Using Ethanol

-

Weigh the required amount of this compound.

-

Add the calculated volume of 200 proof ethanol to reach a concentration of up to 10 mg/mL.

-

Vortex thoroughly until the compound is fully dissolved. Sonication can be applied if necessary.

-

Store the ethanol stock solution at -20°C.

Preparation of Aqueous Working Solutions

For most biological experiments, it is necessary to dilute the organic stock solution into an aqueous buffer.

-

Thaw the stock solution (DMSO or ethanol) to room temperature.

-

To prepare a working solution in PBS (pH 7.2) with a maximum concentration of 10 mg/mL, directly dissolve the this compound in the buffer.[1]

-

Vortex the solution until the compound is fully dissolved.

-

It is recommended to prepare aqueous solutions fresh for each experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing solutions of this compound.

Caption: Workflow for dissolving this compound.

Signaling Pathway Context

While the dissolution protocol is the primary focus, it is important to handle the compound with an understanding of its biological context. The specific signaling pathways affected by this compound should be considered when designing experiments. A simplified, hypothetical signaling pathway diagram is provided below to illustrate how such a diagram could be constructed.

Caption: Example of a signaling pathway involving a hypothetical target.

References

CAY10462 Dihydrochloride: Application Notes and Protocols for the Inhibition of 20-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent regulator of vascular tone and plays a significant role in various physiological and pathophysiological processes, including hypertension, stroke, and cancer. CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-HETE synthase, specifically targeting CYP4A11. These application notes provide detailed information and protocols for utilizing CAY10462 dihydrochloride and the closely related, extensively studied inhibitor HET0016, to investigate the roles of 20-HETE.

CAY10462 Dihydrochloride and HET0016: Potent and Selective 20-HETE Synthase Inhibitors

CAY10462 is the dihydrochloride salt of CAY10434, a selective inhibitor of the 20-HETE synthase CYP4A11, with an IC50 of 8.8 nM in human renal microsomes.[1][2] HET0016 is another potent and selective inhibitor of 20-HETE synthesis and has been extensively characterized. Due to the limited specific public data on CAY10462 dihydrochloride, the following tables and protocols include extensive data on HET0016, which can serve as a valuable reference for designing experiments with CAY10462.

Quantitative Data: Inhibitory Potency

The following tables summarize the inhibitory concentrations of HET0016 against 20-HETE synthesis in various systems. This data provides a strong starting point for determining the optimal concentration of CAY10462 dihydrochloride in similar experimental setups.

Table 1: In Vitro Inhibition of 20-HETE Synthesis by HET0016

| System | Species | IC50 for 20-HETE Inhibition | Reference |

| Recombinant CYP4A1 | - | 17.7 nM | [3] |

| Recombinant CYP4A2 | - | 12.1 nM | [3] |

| Recombinant CYP4A3 | - | 20.6 nM | [3] |

| Renal Microsomes | Human | 8.9 ± 2.7 nM | [4][5] |

| Renal Microsomes | Rat | 35.2 ± 4.4 nM | [4] |

| Brain Cortical Microsomes | Rat | Significant inhibition at 30 nM | [6] |

| Liver Microsomes | Human | <20 µmol/L (by Sesamin, a weaker inhibitor) | [7] |

Table 2: Selectivity of HET0016

| Enzyme/Process | Species | IC50 | Reference |

| Epoxyeicosatrienoic acids (EETs) formation | Rat | 2800 ± 300 nM | [4] |

| CYP2C9 | Human | 3300 nM | [4][5] |

| CYP2D6 | Human | 83,900 nM | [4][5] |

| CYP3A4 | Human | 71,000 nM | [4][5] |

| Cyclooxygenase (COX) activity | - | 2300 nM | [4][5] |

Signaling Pathways of 20-HETE

20-HETE exerts its effects through complex signaling cascades that vary depending on the cell type. Understanding these pathways is crucial for interpreting the results of inhibition studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAY10462 HCl|CAS 502656-68-0 |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for the Evaluation of Novel Antihypertensive Agents in Animal Models

Disclaimer: No specific information is publicly available for a compound designated "CAY10462 dihydrochloride" in the context of hypertension research. The following application notes and protocols are provided as a generalized template for the preclinical evaluation of a hypothetical novel antihypertensive agent, hereafter referred to as "Compound X," in animal models of hypertension. The experimental details and data are illustrative and should be adapted based on the specific properties of the compound under investigation.

Introduction

Hypertension is a major risk factor for cardiovascular diseases. The development of novel antihypertensive therapies requires rigorous preclinical evaluation in relevant animal models. These notes provide a framework for assessing the efficacy and mechanism of action of Compound X, a potential new therapeutic agent for hypertension, using the spontaneously hypertensive rat (SHR) model. The SHR model is a well-established genetic model of essential hypertension in humans.[1][2]

Hypothetical Mechanism of Action of Compound X

Compound X is a selective antagonist of the novel G-protein coupled receptor (GPCR) "HTN-R1," which is predominantly expressed in vascular smooth muscle cells. Activation of HTN-R1 by its endogenous ligand, "Pressurin," leads to the activation of the Gαq signaling cascade. This results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). Both pathways contribute to vasoconstriction and an increase in blood pressure. By blocking this receptor, Compound X is hypothesized to inhibit this signaling pathway, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Compound X

Caption: Hypothetical signaling pathway of Compound X in vascular smooth muscle cells.

In Vivo Efficacy of Compound X in Spontaneously Hypertensive Rats (SHR)

Experimental Protocol

This protocol describes the evaluation of the antihypertensive effects of Compound X following acute and chronic administration in SHRs.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

-

Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

Blood Pressure Measurement:

-

Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure and heart rate. Alternatively, the tail-cuff method can be used for repeated non-invasive measurements.[1]

-

Acclimatization: For the tail-cuff method, rats are acclimated to the restraining device for at least 7 days before the start of the experiment to minimize stress-induced fluctuations in blood pressure.

Experimental Groups:

-

WKY Control + Vehicle

-

SHR + Vehicle

-

SHR + Compound X (Low Dose)

-

SHR + Compound X (High Dose)

-

SHR + Positive Control (e.g., an established antihypertensive drug like Amlodipine[3])

Drug Administration:

-

Vehicle: To be determined based on the solubility of Compound X (e.g., 0.5% carboxymethylcellulose in saline).

-

Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the pharmacokinetic properties of the compound.

-

Dosing Regimen:

-

Acute Study: A single dose is administered, and blood pressure is monitored continuously for 24 hours.

-

Chronic Study: Dosing is performed once daily for 4 weeks. Blood pressure is measured at baseline and then weekly.

-

Data Presentation

The following tables represent hypothetical data from these studies.

Table 1: Acute Effect of Compound X on Mean Arterial Pressure (MAP) in SHRs

| Treatment Group | N | Baseline MAP (mmHg) | MAP at 4h post-dose (mmHg) | Max. ΔMAP (mmHg) |

| SHR + Vehicle | 8 | 175 ± 5 | 173 ± 6 | -2 |

| SHR + Cmpd X (1 mg/kg) | 8 | 178 ± 4 | 155 ± 5* | -23 |

| SHR + Cmpd X (10 mg/kg) | 8 | 176 ± 5 | 138 ± 4 | -38 |

| SHR + Amlodipine (5 mg/kg) | 8 | 177 ± 6 | 142 ± 5 | -35 |

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Table 2: Chronic Effect of Compound X on Systolic Blood Pressure (SBP) in SHRs

| Treatment Group | N | Baseline SBP (mmHg) | SBP at Week 4 (mmHg) | ΔSBP (mmHg) |

| WKY + Vehicle | 8 | 122 ± 3 | 124 ± 4 | +2 |

| SHR + Vehicle | 8 | 185 ± 6 | 192 ± 7 | +7 |

| SHR + Cmpd X (1 mg/kg/day) | 8 | 188 ± 5 | 160 ± 6* | -28 |

| SHR + Cmpd X (10 mg/kg/day) | 8 | 186 ± 4 | 145 ± 5 | -41 |

| SHR + Amlodipine (5 mg/kg/day) | 8 | 187 ± 5 | 148 ± 4 | -39 |

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel antihypertensive compound.

Caption: General workflow for in vivo testing of a novel antihypertensive agent.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is crucial for determining the appropriate dosing regimen.

Experimental Protocol

Animals:

-

Male Sprague-Dawley or Wistar rats.

Administration and Sampling:

-

Administer Compound X via intravenous (i.v.) and the intended therapeutic route (e.g., oral).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Process blood to obtain plasma and store at -80°C until analysis.

Analysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma.

-

Calculate key pharmacokinetic parameters.

Data Presentation

Table 3: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 95 | 450 ± 60 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 1200 ± 150 | 2400 ± 300 |

| T½ (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 20% |

Data are presented as mean ± SD.

Conclusion

These application notes provide a comprehensive, albeit generalized, framework for the preclinical evaluation of a novel antihypertensive agent, Compound X, in a relevant animal model. The protocols for assessing in vivo efficacy and pharmacokinetic profiling, along with the structured data presentation and visual workflows, offer a clear path for researchers in the field of hypertension drug discovery. The specific details of these protocols should be optimized based on the chemical and biological characteristics of the actual test compound.

References

Application Notes and Protocols for Assessing CYP4A11 Activity with CAY10462

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 4A11 (CYP4A11) is a key enzyme in the metabolism of fatty acids, notably catalyzing the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a significant signaling molecule involved in the regulation of vascular tone and renal function, and has been implicated in cardiovascular diseases such as hypertension. Consequently, the modulation of CYP4A11 activity presents a promising therapeutic target. CAY10462 is a potent and selective inhibitor of CYP4A11, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

These application notes provide detailed protocols for assessing CYP4A11 activity and its inhibition by CAY10462, utilizing lauric acid as a substrate. Lauric acid is a well-established substrate for CYP4A11, which metabolizes it to 12-hydroxylauric acid. The formation of this metabolite serves as a reliable marker for CYP4A11 enzymatic activity.

Quantitative Data: Inhibition of CYP4A11

The following table summarizes the inhibitory potency of CAY10462 and other known inhibitors of CYP4A11. This data is essential for comparing the relative efficacy of different compounds and for designing inhibition assays.

| Inhibitor | IC50 Value | Target(s) | Notes |

| CAY10462 | 8.8 nM | CYP4A11 | A highly selective inhibitor. |

| HET0016 | 42 nM | CYP4A11, CYP4B1, CYP4F2, CYP4F3B, CYP4V2 | A pan-CYP4 inhibitor with off-target effects on CYP1A2 and CYP2C19.[2] |

| Plumbagin | 1.7 µM | CYP4A11, other CYPs | A natural compound that inhibits multiple CYP enzymes.[3] |

| Epalrestat | 1.82 µM | CYP4A11, Aldose Reductase | An aldose reductase inhibitor with off-target effects on CYP4A11.[2] |

| 17-Octadecynoic Acid (17-ODYA) | 5.70 - 17.7 µM | CYP4A11, CYP4F2, CYP4F3B, CYP4F12 | An irreversible inhibitor of several CYP4 enzymes.[2] |

Signaling Pathway

The following diagram illustrates the central role of CYP4A11 in the 20-HETE signaling pathway and its implications in vascular function.

References

Application Notes and Protocols for CAY10462 Dihydrochloride in Mass Spectrometry-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][3] PGE2 is a key mediator of inflammation, pain, and fever.[2] Therefore, selective inhibition of mPGES-1 by CAY10462 presents a promising therapeutic strategy for inflammatory diseases, with the potential for reduced side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold-standard analytical technique for the accurate and sensitive quantification of prostaglandins (B1171923) and other eicosanoids in complex biological matrices.[4][5] This document provides detailed application notes and protocols for the use of CAY10462 dihydrochloride in mass spectrometry-based assays to evaluate its inhibitory effect on PGE2 production.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by COX enzymes (COX-1 and COX-2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. CAY10462 selectively targets and inhibits mPGES-1.

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay Using LC-MS/MS

This protocol describes a cell-based assay to determine the potency of CAY10462 in inhibiting PGE2 production in A549 human lung carcinoma cells, a commonly used cell line for studying inflammation.

1. Cell Culture and Treatment: a. Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. c. Pre-incubate the cells with varying concentrations of CAY10462 dihydrochloride (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour. d. Stimulate the cells with interleukin-1β (IL-1β) at a final concentration of 1 ng/mL to induce mPGES-1 expression and PGE2 production. e. Incubate for 24 hours at 37°C.

2. Sample Preparation for LC-MS/MS Analysis: a. Collect the cell culture supernatant. b. Add an internal standard (e.g., PGE2-d4) to each sample to correct for extraction efficiency and matrix effects. c. Acidify the samples to pH 3-4 with formic acid. d. Perform solid-phase extraction (SPE) using a C18 cartridge to extract the prostaglandins. i. Condition the cartridge with methanol (B129727) followed by water. ii. Load the acidified sample. iii. Wash the cartridge with water to remove interfering substances. iv. Elute the prostaglandins with ethyl acetate. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol:water, 50:50, v/v) for LC-MS/MS analysis.